molecular formula C18H13NO2 B187999 3,5-Diphenylpyridine-2-carboxylic acid CAS No. 101605-25-8

3,5-Diphenylpyridine-2-carboxylic acid

Cat. No. B187999
M. Wt: 275.3 g/mol
InChI Key: IDZSNZOQPGZZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C18H13NO2 . It is a product offered by several chemical suppliers .

Scientific Research Applications

  • DNA Recognition and Cytotoxicity : A study by Jacquemard et al. (2005) investigated a series of 2,5- and 3,5-diphenylpyridine derivatives, focusing on their interaction with DNA and cytotoxicity. The research identified certain molecules with significant antiproliferative activity, suggesting potential as anticancer agents Jacquemard et al. (2005).

  • Crystal Structure Analysis : Crispini and Neve (2002) explored the crystal structure of 2,6-diphenylpyridine-4-carboxylic acid, noting the formation of intermolecular hydrogen bonds and pi-pi stacking of aromatic rings. This study is essential for understanding the molecular interactions and properties of similar compounds Crispini & Neve (2002).

  • Metal Complex Synthesis : Cave et al. (1999) synthesized a platinum complex using 2,6-Diphenylpyridine, highlighting its potential in developing new metal-organic frameworks or catalytic systems Cave et al. (1999).

  • Dye-Sensitized Solar Cells (DSCs) : Constable et al. (2009) described the synthesis of copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents, for use in copper-based dye-sensitized solar cells. This research is significant for the development of renewable energy technologies Constable et al. (2009).

  • Spectroscopic Studies of Metal Complexes : Mesquita et al. (1997) conducted spectroscopic studies on complexes of Eu(III) and Gd(III) with 3-aminopyridine-2-carboxylic acid, providing insights into their structural and electronic properties, relevant in coordination chemistry and materials science Mesquita et al. (1997).

  • Biological Effects of Ruthenium(II) Complexes : A study by Pierroz et al. (2012) explored the synthesis and biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid. This research is significant for developing new drug candidates, particularly in cancer therapy Pierroz et al. (2012).

  • Chromophoric Dipyrrin Complexes : Hall et al. (2010) synthesized chromophoric complexes of 5-(4-carboxyphenyl)-4,6-dipyrrin, which can bind to TiO2, potentially useful in photochemical devices such as dye-sensitized solar cells Hall et al. (2010).

  • Reaction with Active Methylenes : Shibuya (1979) studied the reaction of 3,5-Diphenyl-1,2-dithiolium perchlorate with active methylenes, providing insights into organic synthesis methodologies Shibuya (1979).

properties

IUPAC Name

3,5-diphenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZSNZOQPGZZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323176
Record name 3,5-diphenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenylpyridine-2-carboxylic acid

CAS RN

101605-25-8
Record name 3,5-diphenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,5-Diphenylpyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
J Zhang, P Wang, X Wei, L Li, H Cheng, Y Wu… - Food Research …, 2015 - Elsevier
Ophiocordyceps sinensis (DCXC) is a well-known traditional Chinese medicine that exhibits various health-promoting effects. However, counterfeits and mimics of DCXC are frequently …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.